molecular formula C4H6BrClN2S B3033812 (4-Bromothiazol-2-yl)methanamine hydrochloride CAS No. 1207175-70-9

(4-Bromothiazol-2-yl)methanamine hydrochloride

Cat. No.: B3033812
CAS No.: 1207175-70-9
M. Wt: 229.53
InChI Key: GCYLPOFJYZDHDE-UHFFFAOYSA-N
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Description

(4-Bromothiazol-2-yl)methanamine hydrochloride (CAS 1207175-70-9) is a valuable brominated heterocyclic building block in medicinal chemistry and drug discovery research. This compound features a reactive bromine atom and an aminomethylene group on a thiazole core, making it a versatile intermediate for constructing more complex molecules through cross-coupling reactions and functional group transformations . Its primary research value lies in its role as a key synthetic precursor. The 4-bromothiazole scaffold is a privileged structure in the design of bioactive molecules, particularly in the development of lysyl oxidase (LOX) inhibitors investigated for anti-metastatic cancer therapy . Furthermore, similar 5-bromothiazole derivatives are utilized in synthesizing Schiff base ligands for creating metal complexes with significant antimicrobial activity, offering a pathway to address antibiotic-resistant bacteria . The aminomethylene moiety is critical in these applications, often implicated in the mechanism of action, such as forming a Schiff base similar to natural lysyl substrates in enzymatic inhibition . Researchers value this high-purity compound for designing novel therapeutic agents targeting cancer and resistant infections. For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

(4-bromo-1,3-thiazol-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2S.ClH/c5-3-2-8-4(1-6)7-3;/h2H,1,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYLPOFJYZDHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4-Bromothiazol-2-yl)methanamine hydrochloride typically involves the bromination of thiazole derivatives followed by amination and subsequent conversion to the hydrochloride salt. One common synthetic route is as follows:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

(4-Bromothiazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific nucleophiles or coupling partners used .

Scientific Research Applications

Medicinal Chemistry

(4-Bromothiazol-2-yl)methanamine hydrochloride is primarily utilized as a building block for synthesizing pharmaceutical compounds. Its applications include:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential use as an antibiotic alternative.
  • Anti-inflammatory Effects : Research indicates that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory conditions .
  • Neuroprotective Properties : In animal models, this compound has demonstrated protective effects against neurodegeneration, potentially enhancing synaptic plasticity and reducing oxidative stress.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in breast and colon cancer cell lines, through mechanisms involving apoptosis induction and cell cycle arrest.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows chemists to create derivatives with tailored biological activities, enhancing the scope of drug discovery .

Material Science

The compound is also explored in material science for developing novel materials with specific electronic or optical properties. Its thiazole ring structure can contribute to unique characteristics in materials used for electronics or photonics applications .

Antimicrobial Efficacy

A study investigating the antimicrobial properties of this compound revealed significant inhibition against several bacterial strains when compared to control groups. This suggests its viability as a new treatment option for bacterial infections.

Anti-inflammatory Effects

Research demonstrated that the compound effectively modulates inflammatory responses in vitro by inhibiting the production of pro-inflammatory cytokines. This effect was particularly noted in models simulating chronic inflammation.

Neuroprotective Properties

In neurodegenerative disease models, this compound exhibited neuroprotective effects, likely through mechanisms that enhance synaptic plasticity and combat oxidative stress.

Anticancer Activity

Preliminary findings indicated that this compound may inhibit tumor growth in vitro, especially within breast and colon cancer cell lines. The mechanisms involved appear to include both apoptosis induction and cell cycle arrest.

Mechanism of Action

The mechanism of action of (4-Bromothiazol-2-yl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with molecular targets such as enzymes, receptors, or ion channels. The thiazole ring and bromine atom play crucial roles in binding to these targets, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of (4-Bromothiazol-2-yl)methanamine hydrochloride can be contextualized by comparing it with analogous thiazole-based methanamine derivatives. Key distinctions arise from variations in substituents, halogenation patterns, and biological activities.

Structural Analogues with Halogen Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Substituent Position Key Features
(4-Bromothiazol-2-yl)methanamine HCl C₄H₆BrClN₂S 237.53 1207175-70-9 4-Br, 2-NH₂CH₂ Bromine enhances lipophilicity; used in LOX/LOXL2 inhibitor synthesis
(5-Bromo-1,3-thiazol-2-yl)methanamine C₄H₅BrN₂S 205.07 716315-35-4 5-Br, 2-NH₂CH₂ Bromine at 5-position alters electronic effects; lower molecular weight
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₁₀Cl₂N₂S 261.17 690632-35-0 4-ClPh, 4-NH₂CH₂ Chlorophenyl group increases aromaticity; targets unknown
(4-Methylthiazol-2-yl)methanamine diHCl C₅H₁₀Cl₂N₂S 201.12 71064-30-7 4-Me, 2-NH₂CH₂ Methyl group reduces steric hindrance; dihydrochloride form enhances solubility

Key Observations:

  • Substituent Position : Moving bromine from the 4- to 5-position on the thiazole ring (e.g., 716315-35-4) alters electronic distribution, which may impact binding affinity in enzyme inhibitors .
  • Salt Forms: Dihydrochloride salts (e.g., 71064-30-7) exhibit higher solubility in aqueous media compared to monohydrochlorides, advantageous for in vitro assays .

Biological Activity

Overview

(4-Bromothiazol-2-yl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry and biological research due to its diverse applications and mechanisms of action. With a molecular formula of C4_4H6_6BrClN2_2S and a molecular weight of 229.53 g/mol, this compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole ring structure, along with the bromine substituent, plays a crucial role in its binding affinity and selectivity towards these targets.

Enzyme Inhibition

Research indicates that this compound may function as an enzyme inhibitor, particularly affecting pathways related to oxidative stress and cell death. For instance, it has been shown to inhibit glutathione peroxidase 4 (GPX4), an enzyme critical for maintaining cellular redox balance by converting lipid peroxides into alcohols. Inhibiting GPX4 can lead to ferroptosis, a form of regulated cell death associated with various diseases including cancer .

Biological Studies and Findings

Several studies have explored the biological effects of this compound:

  • Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic properties against various cancer cell lines. The mechanism appears to involve the induction of oxidative stress leading to cell death through ferroptosis .
  • Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial effects, although further studies are required to establish efficacy against specific pathogens .
  • Pharmacological Applications : Its utility as a building block for synthesizing more complex heterocycles has been explored, indicating potential applications in drug development targeting neurological disorders .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to similar compounds:

CompoundMechanism of ActionBiological Activity
(4-Bromothiazol-2-yl)methanamine HClEnzyme inhibition (GPX4)Induces ferroptosis; cytotoxicity
(2-Bromothiazol-5-yl)methanamine HClSimilar enzyme interactionsPotentially cytotoxic
(4-Chlorothiazol-2-yl)methanamine HClDifferent halogen effects on bindingVaries; less potent than brominated analog
(4-Methylthiazol-2-yl)methanamine HClAltered electronic propertiesVaries; potential for different pathways

Case Studies

  • Ferroptosis Induction : A study demonstrated that thiazole derivatives with electrophilic groups could effectively induce ferroptosis in cancer cells by covalently modifying key proteins like GPX4. This highlights the potential for designing targeted therapies using this compound as a lead compound .
  • Antimicrobial Research : Another investigation focused on the synthesis of thiazole derivatives for their antibacterial properties, suggesting that modifications to the thiazole ring can enhance activity against resistant strains .

Q & A

Q. What are the recommended synthetic routes for (4-bromothiazol-2-yl)methanamine hydrochloride, and how can purity be optimized?

Methodological Answer: A common approach involves reductive amination of 4-bromothiazole-2-carbaldehyde using sodium cyanoborohydride (NaBH3CN) and ammonium chloride in methanol under inert conditions. Post-reaction, the crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, DCM:MeOH 9:1). Purity (>95%) is confirmed by:

  • HPLC : C18 column, 0.1% TFA in H2O/MeCN gradient (retention time ~6.2 min)
  • 1H NMR (D2O) : δ 4.25 ppm (s, 2H, -CH2NH2), 7.42 ppm (s, 1H, thiazole-H) .

Q. Key Reaction Parameters

ReagentConditionsYield (%)
NaBH3CN, NH4ClMeOH, RT, 12h65–75
RecrystallizationEthanol:H2O (3:1)>95% purity

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry (HRMS) : Exact mass = 227.9527 (C4H7BrClN2S+), confirming molecular formula .
  • NMR Spectroscopy :
    • 1H NMR : Thiazole proton (7.42 ppm), methylene (-CH2NH2) at 4.25 ppm.
    • 13C NMR : Thiazole carbons (C-2: 152.1 ppm, C-4: 122.3 ppm) .
  • Melting Point : 268°C (decomposition observed in analogues) .

Stability Note : Store under inert atmosphere (N2/Ar) at 2–8°C to prevent hydrolysis .

Q. What safety protocols are essential for handling brominated thiazole derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (TLV: 0.1 mg/m³ for brominated amines).
  • First Aid :
    • Skin Contact : Wash with soap/water for 15 min; monitor for irritation .
    • Eye Exposure : Flush with saline for 10–15 min; consult ophthalmologist .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration .

Advanced Research Questions

Q. How can this compound be applied in targeted drug discovery, particularly for enzyme inhibition?

Methodological Answer: The bromothiazole scaffold is used in designing lysyl oxidase-like 2 (LOXL2) inhibitors. For example:

  • Structure-Activity Relationship (SAR) : Introduce substituents at the thiazole 4-position to modulate selectivity.
  • In Vitro Assays : Measure IC50 via fluorescence-based LOXL2 activity assays (reported IC50 = 126 nM for a chloro-analogue) .
  • Selectivity Screening : Test against MAO-A/B and SSAO to rule off-target effects .

Case Study : A chloro-analogue showed >100-fold selectivity for LOXL2 over LOX, validated via competitive binding assays .

Q. How can conflicting data on reaction yields or purity in literature be resolved?

Methodological Answer:

  • Reproducibility Checks : Standardize solvent quality (HPLC-grade), reaction temperature (±2°C), and inert gas flow rates.
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted aldehyde at m/z 194.92).
  • Cross-Validation : Compare melting points (literature vs. observed) and NMR shifts with PubChem datasets .

Example : Discrepancies in yield (65% vs. 80%) may stem from NaBH3CN batch variability; replace with stabilized NaBH(OAc)3 .

Q. What strategies optimize regioselective alkylation of the thiazole ring?

Methodological Answer:

  • Directing Groups : Use Boc-protected amines to steer alkylation to the 4-position.
  • Metal Catalysis : Pd(OAc)2/Xantphos enables Suzuki coupling at the bromo site for functionalization .
  • Solvent Effects : DMF enhances solubility of bromothiazole intermediates, reducing side reactions .

Q. Optimized Protocol :

StepConditionsOutcome
Boc Protection(Boc)2O, DMAP, DCM85% yield
Suzuki CouplingPd(OAc)2, K2CO3, DMF/H2O>90% regioselectivity

Q. How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

  • Stability Study : Prepare solutions at pH 2–10 (adjusted with HCl/NaOH). Monitor degradation via HPLC at 0, 24, and 48h.
  • Findings :
    • pH < 3 : Stable (degradation <5% at 48h).
    • pH > 7 : Rapid hydrolysis (t1/2 = 6h at pH 9) due to thiazole ring opening .
  • Recommendation : Use buffers (e.g., phosphate, pH 4–6) for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Bromothiazol-2-yl)methanamine hydrochloride
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(4-Bromothiazol-2-yl)methanamine hydrochloride

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